molecular formula C17H16ClN5O B3405805 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide CAS No. 1428357-03-2

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide

Cat. No. B3405805
CAS RN: 1428357-03-2
M. Wt: 341.8
InChI Key: ZSLHDDKTWJWXDU-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PP2, and it is a potent and selective inhibitor of Src family kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PP2 in lab experiments is its potency and selectivity. PP2 is a highly specific inhibitor of Src family kinases, which makes it an ideal tool for studying the downstream effects of Src inhibition. However, one of the limitations of using PP2 is its potential off-target effects. PP2 has been shown to inhibit other kinases besides Src, which can lead to unintended effects.

Future Directions

There are several future directions for research on PP2. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of interest is the investigation of the role of Src family kinases in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the potential therapeutic applications of PP2 and other Src inhibitors in the treatment of these diseases should be explored further.

Scientific Research Applications

PP2 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of Src family kinases, which play a crucial role in cellular signaling pathways. PP2 has been used in various studies to investigate the role of Src family kinases in cancer, inflammation, and other diseases. It has also been used as a tool to study the downstream effects of Src inhibition.

properties

IUPAC Name

2-chloro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-14-6-2-1-5-13(14)17(24)20-10-9-19-15-7-8-16(22-21-15)23-11-3-4-12-23/h1-8,11-12H,9-10H2,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLHDDKTWJWXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
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N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
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N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
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N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
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N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
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N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide

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